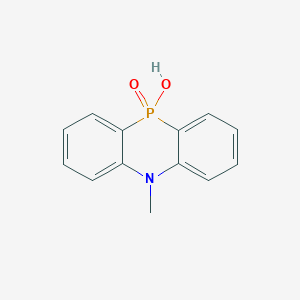
10-Hydroxy-5-methylphenophosphazinine 10-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-5-methylphenophosphazinine 10-oxide is a chemical compound known for its unique structure and properties It is a derivative of phenophosphazine, characterized by the presence of a hydroxyl group and a methyl group attached to the phenophosphazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Hydroxy-5-methylphenophosphazinine 10-oxide can be synthesized through a novel technique involving the treatment of 10-methoxy-5,10-dihydrophenophosphazine 10-oxide with an equivalent of sodium hydride in anhydrous dimethylformamide (DMF). The reaction is carried out at 120°C for 3 to 4 hours . This method avoids the use of poisonous and expensive methyl iodide, making it more efficient and safer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above provides a basis for scaling up the production process. The use of sodium hydride and anhydrous DMF in a controlled environment can be adapted for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxy-5-methylphenophosphazinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Reduction: Sodium borohydride can be used to reduce the compound under mild conditions.
Substitution: Various nucleophiles can substitute the hydroxyl group under appropriate conditions.
Major Products Formed
Oxidation: 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted phenophosphazine derivatives.
Aplicaciones Científicas De Investigación
10-Hydroxy-5-methylphenophosphazinine 10-oxide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phosphorus-containing compounds and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-5-methylphenophosphazinine 10-oxide involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid .
- 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide .
Uniqueness
10-Hydroxy-5-methylphenophosphazinine 10-oxide is unique due to its specific substitution pattern on the phenophosphazine ringIts synthesis method also offers advantages in terms of safety and efficiency .
Propiedades
Número CAS |
64090-21-7 |
|---|---|
Fórmula molecular |
C13H12NO2P |
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
10-hydroxy-5-methylphenophosphazinine 10-oxide |
InChI |
InChI=1S/C13H12NO2P/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |
Clave InChI |
CDJQPVXUFGIJFJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


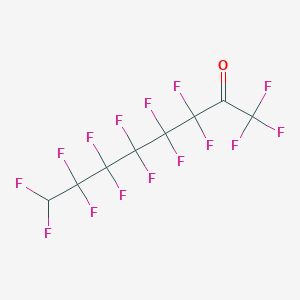


![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
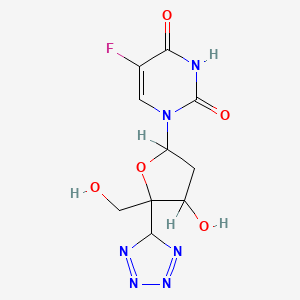
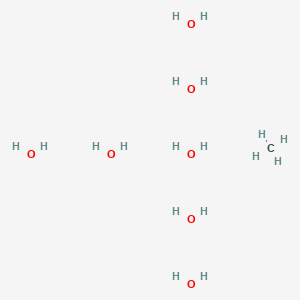
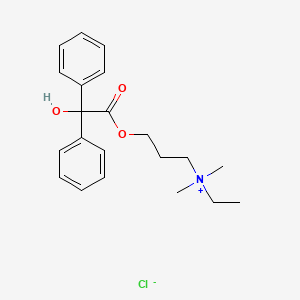
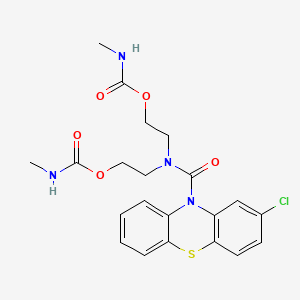
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
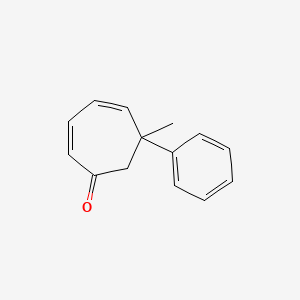

acetate](/img/structure/B14494907.png)

